Benzo[d]oxazole-2,5-dicarbaldehyde
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Overview
Description
Benzo[d]oxazole-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of benzoxazole, featuring aldehyde functional groups at the 2 and 5 positions of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]oxazole-2,5-dicarbaldehyde typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to introduce the aldehyde groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzo[d]oxazole-2,5-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,5-dimethanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2,5-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The aldehyde groups play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-5-carbaldehyde
- Benzo[d]oxazole-2-carboxylic acid
Comparison: Benzo[d]oxazole-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for diverse chemical modifications. In contrast, compounds like benzo[d]oxazole-2-thiol and benzo[d]oxazole-2-carboxylic acid have different functional groups, leading to variations in their chemical behavior and applications .
Biological Activity
Benzo[d]oxazole-2,5-dicarbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a fused benzene and oxazole ring with two aldehyde groups located at the 2 and 5 positions. Its molecular formula is C9H5NO3, and it exhibits unique electronic properties due to the combination of the aromatic benzene and electron-withdrawing oxazole ring, influencing its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biochemical pathways . This mechanism is crucial for its potential as an anticancer and antimicrobial agent.
- Cellular Processes : The compound may disrupt normal cellular functions by interfering with enzyme activities involved in critical metabolic pathways .
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
- Antitumor Potential : In vitro studies indicate that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer therapeutic agent .
- Neuroprotective Effects : Some derivatives of benzo[d]oxazole compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's .
Antimicrobial Studies
A study published in 2023 investigated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains. This suggests that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
In another study focusing on the antitumor effects, this compound was tested on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This highlights its potential as a lead compound for further development in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | IC50 Values (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial, Antitumor | 25 (antitumor) | Effective against MCF-7 cells |
Benzo[d]oxazole | Moderate Antimicrobial | >100 | Less potent than its dicarbaldehyde counterpart |
Benzothiazole | Antimicrobial | 50–100 | Similar activity but different mechanism |
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H |
InChI Key |
RFPXTMJYXDVMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C=O |
Origin of Product |
United States |
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